Methyl 4-(2-aminophenyl)-4-oxobutanoate
Overview
Description
Methyl 4-(2-aminophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, an aminophenyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminophenyl)-4-oxobutanoate can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions typically involve refluxing the reactants in ethanol for several hours.
Another method involves the use of 2-aminophenylacetic acid and methyl acetoacetate. The reaction is catalyzed by a strong acid such as sulfuric acid, and the mixture is heated under reflux conditions. The product is then isolated by extraction and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-aminophenyl)-4-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the ester group to an alcohol.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.
Condensation: Aldehydes and ketones in the presence of bases like sodium hydroxide or acids like hydrochloric acid are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Nitro, halo, and sulfonyl derivatives.
Condensation: Larger molecules with extended conjugation or ring systems.
Scientific Research Applications
Methyl 4-(2-aminophenyl)-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-aminophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors through hydrogen bonding and π-π interactions. The ester and ketone groups can undergo hydrolysis or reduction, leading to the formation of active metabolites. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-hydroxyphenyl)-4-oxobutanoate
- Ethyl 4-(2-aminophenyl)-4-oxobutanoate
- Methyl 4-(2-aminophenyl)-4-oxopentanoate
Uniqueness
Methyl 4-(2-aminophenyl)-4-oxobutanoate is unique due to the presence of both an aminophenyl group and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
methyl 4-(2-aminophenyl)-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)7-6-10(13)8-4-2-3-5-9(8)12/h2-5H,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIKFAUEEGOUQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563381 | |
Record name | Methyl 4-(2-aminophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57231-39-7 | |
Record name | Methyl 4-(2-aminophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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